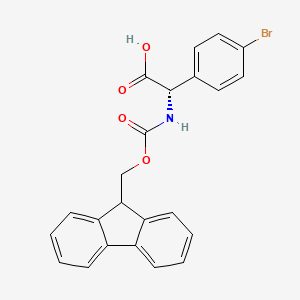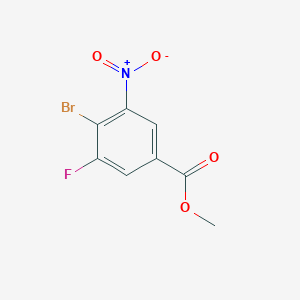
Methyl 4-bromo-3-fluoro-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-3-fluoro-5-nitrobenzoate is an organic compound with the molecular formula C8H5BrFNO4 It is a derivative of benzoic acid, featuring bromine, fluorine, and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 4-bromo-3-fluoro-5-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 4-bromo-3-fluorobenzoate. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other separation techniques to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-3-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Products depend on the nucleophile used, such as methyl 4-methoxy-3-fluoro-5-nitrobenzoate.
Reduction: Methyl 4-bromo-3-fluoro-5-aminobenzoate.
Oxidation: Methyl 4-bromo-3-fluoro-5-nitrobenzoic acid.
Applications De Recherche Scientifique
Methyl 4-bromo-3-fluoro-5-nitrobenzoate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the modification of biological molecules for imaging or therapeutic purposes.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: As a precursor in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which methyl 4-bromo-3-fluoro-5-nitrobenzoate exerts its effects depends on its interaction with specific molecular targets. For instance, the nitro group can participate in redox reactions, while the bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-bromo-3-fluoro-5-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 4-bromo-3-fluoro-5-nitrobenzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Methyl 4-bromo-3-fluoro-5-methoxybenzoate: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
Methyl 4-bromo-3-fluoro-5-nitrobenzoate is unique due to the combination of bromine, fluorine, and nitro groups on the benzoate framework, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
This compound’s unique structure and reactivity make it a valuable tool in the synthesis of complex organic molecules and in the exploration of new chemical and biological pathways.
Propriétés
Formule moléculaire |
C8H5BrFNO4 |
|---|---|
Poids moléculaire |
278.03 g/mol |
Nom IUPAC |
methyl 4-bromo-3-fluoro-5-nitrobenzoate |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-5(10)7(9)6(3-4)11(13)14/h2-3H,1H3 |
Clé InChI |
NPVDQVCPFQKPQX-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C(=C1)F)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



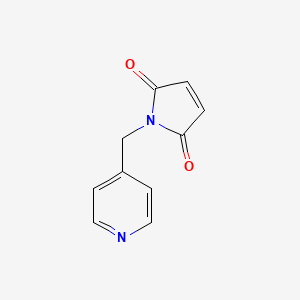
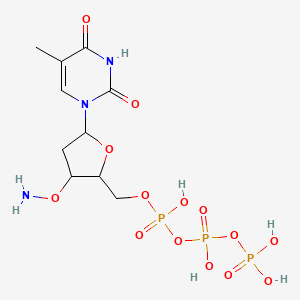
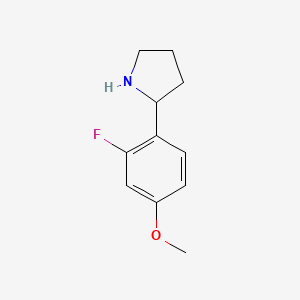
![2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoic acid](/img/structure/B12101289.png)
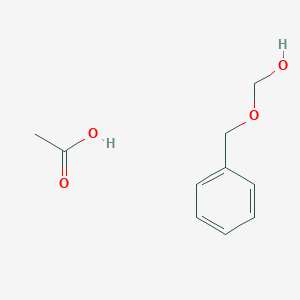

![methyl 4-[3-(4-methoxycarbonylphenyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoate](/img/structure/B12101302.png)


![8-Cyclopropyl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B12101318.png)
